REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH:8]=O)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[OH-].[K+].[CH3:14][C:15]([CH3:17])=O>>[CH3:17][C:15]1[CH:14]=[CH:8][C:7]2[CH:6]=[N:5][C:4]([S:10][CH3:11])=[N:3][C:2]=2[N:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C=O)SC
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
ADDITION
|
Details
|
Treat the residue with EtOAc
|
Type
|
WASH
|
Details
|
wash with saturated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aqueous NaHCO3, then brine, dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(N=C(N=C2)SC)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |